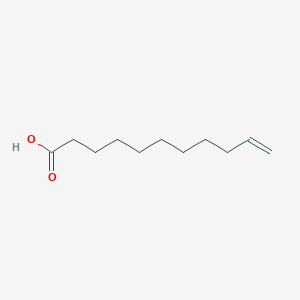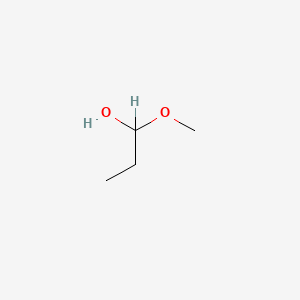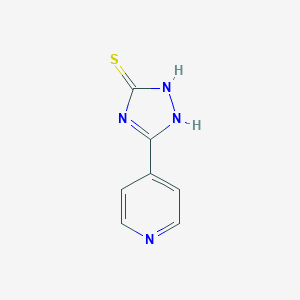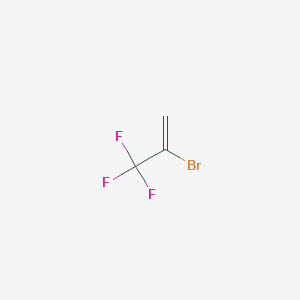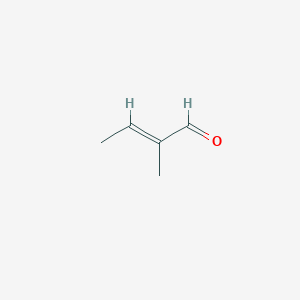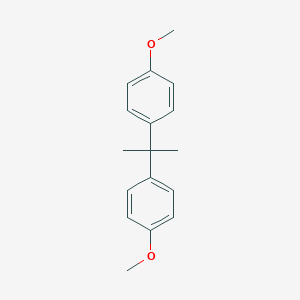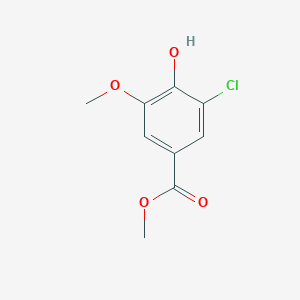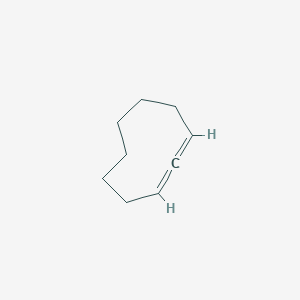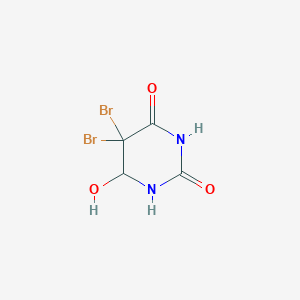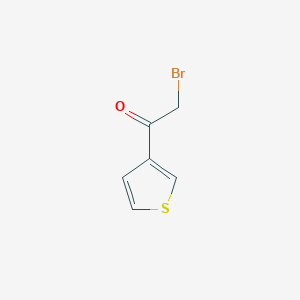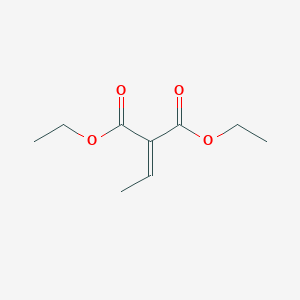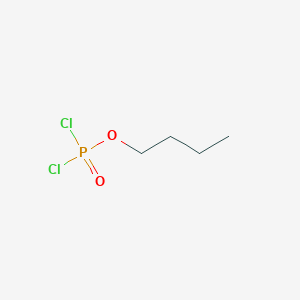
n-Butylphosphorodichloridate
Vue d'ensemble
Description
N-Butylphosphorodichloridate (BPCl) is an important chemical compound that has been used extensively in scientific research. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. BPCl is a highly reactive compound that readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form phosphorodichloridates.
Mécanisme D'action
The mechanism of action of n-Butylphosphorodichloridate involves the formation of a phosphorodichloridate intermediate, which can react with a variety of nucleophiles to form a range of compounds. The reaction of n-Butylphosphorodichloridate with alcohols, for example, proceeds through the formation of an intermediate alkyl phosphorodichloridate, which can be further hydrolyzed to form an alkyl phosphonic acid.
Effets Biochimiques Et Physiologiques
N-Butylphosphorodichloridate is a highly reactive compound that can cause severe irritation to the skin, eyes, and respiratory tract. It has been shown to be toxic to aquatic organisms and can cause environmental damage if not handled properly. In terms of its biochemical and physiological effects, n-Butylphosphorodichloridate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using n-Butylphosphorodichloridate in lab experiments is its high reactivity, which allows for the rapid synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as the compound can be difficult to handle and may require specialized equipment and techniques. Additionally, the toxicity of n-Butylphosphorodichloridate can pose a risk to researchers and the environment.
Orientations Futures
There are several future directions for the use of n-Butylphosphorodichloridate in scientific research. One area of interest is the development of new synthetic methods using n-Butylphosphorodichloridate as a reagent. Another area of interest is the exploration of the biological activity of compounds synthesized using n-Butylphosphorodichloridate, with the aim of developing new drugs and therapies. Finally, there is a need for further research into the environmental impact of n-Butylphosphorodichloridate and the development of safer handling and disposal methods.
Applications De Recherche Scientifique
N-Butylphosphorodichloridate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of phosphorus-containing compounds, such as phosphonic acids, phosphonates, and phosphoramidates. n-Butylphosphorodichloridate has also been used in the synthesis of biologically active compounds, such as antiviral agents, antitumor agents, and enzyme inhibitors.
Propriétés
Numéro CAS |
1498-52-8 |
|---|---|
Nom du produit |
n-Butylphosphorodichloridate |
Formule moléculaire |
C4H9Cl2O2P |
Poids moléculaire |
190.99 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
Clé InChI |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
SMILES canonique |
CCCCOP(=O)(Cl)Cl |
Autres numéros CAS |
1498-52-8 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)
